molecular formula C6H10O3 B6282778 (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2137036-19-0

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6282778
CAS No.: 2137036-19-0
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of copper or rhodium catalysts, which facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in chemical reactions.

    (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxymethyl group, leading to different reactivity.

    (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylic acid: Contains a chloromethyl group, which can undergo different substitution reactions compared to the methoxymethyl group.

Uniqueness

The presence of the methoxymethyl group in (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid provides unique reactivity and makes it a valuable intermediate in organic synthesis. Its chiral nature also allows for the study of stereochemical effects in chemical reactions.

Properties

CAS No.

2137036-19-0

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.